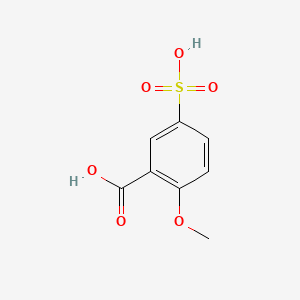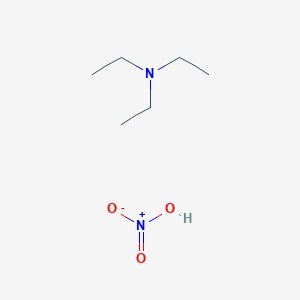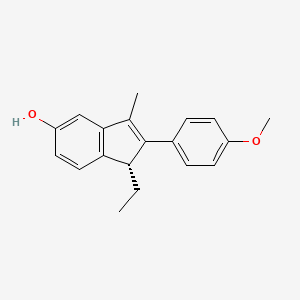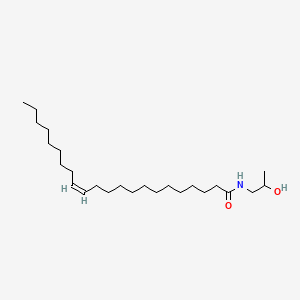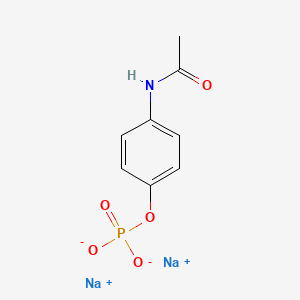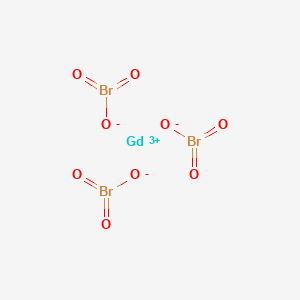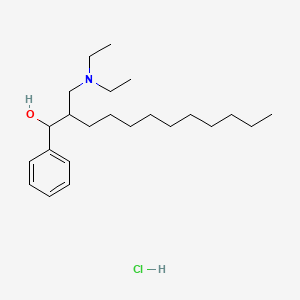
4-((Z)-Octadec-9-enyl)morpholinium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Z)-Octadec-9-enyl)morpholinium acetate is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound consists of a morpholinium cation with a long alkyl chain and an acetate anion. The presence of the morpholinium group imparts both amine and ether functionalities, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-Octadec-9-enyl)morpholinium acetate typically involves the reaction of morpholine with octadec-9-enyl bromide to form the corresponding morpholinium bromide. This intermediate is then treated with sodium acetate to yield the desired acetate salt. The reaction conditions generally involve:
Step 1: Reacting morpholine with octadec-9-enyl bromide in an organic solvent such as acetonitrile at elevated temperatures.
Step 2: Treating the resulting morpholinium bromide with sodium acetate in water or an organic solvent to exchange the bromide ion with the acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix morpholine and octadec-9-enyl bromide.
Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.
Ion exchange: Utilizing ion-exchange resins to efficiently replace the bromide ion with the acetate ion.
化学反应分析
Types of Reactions
4-((Z)-Octadec-9-enyl)morpholinium acetate can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated morpholinium salts.
Substitution: The acetate ion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Ion-exchange resins or salts like sodium chloride (NaCl) can facilitate the exchange of the acetate ion.
Major Products
Oxidation: Formation of octadec-9-enyl alcohol, octadec-9-enyl aldehyde, or octadec-9-enoic acid.
Reduction: Formation of saturated morpholinium salts.
Substitution: Formation of morpholinium salts with different anions.
科学研究应用
4-((Z)-Octadec-9-enyl)morpholinium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the dissolution of biopolymers like cellulose, facilitating the study of their properties and applications.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 4-((Z)-Octadec-9-enyl)morpholinium acetate involves its interaction with molecular targets through ionic and hydrogen bonding. The morpholinium cation can interact with negatively charged sites on biomolecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties. The acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in various environments.
相似化合物的比较
Similar Compounds
Morpholinium chloride: Similar structure but with a chloride anion instead of acetate.
N-methylmorpholinium acetate: Contains a methyl group instead of the long alkyl chain.
N-ethylmorpholinium acetate: Contains an ethyl group instead of the long alkyl chain.
Uniqueness
4-((Z)-Octadec-9-enyl)morpholinium acetate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic substrates. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
属性
CAS 编号 |
84696-70-8 |
|---|---|
分子式 |
C24H47NO3 |
分子量 |
397.6 g/mol |
IUPAC 名称 |
acetic acid;4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h9-10H,2-8,11-22H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI 键 |
LYRKMUTVEOLDLG-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1.CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCN1CCOCC1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


